Tegavivint (BC2059) is a highly selective, first-in-class small molecule inhibitor of Transducin β-like protein 1 (TBL1), a critical scaffold protein in the canonical Wnt/β-catenin signaling pathway. Unlike traditional Wnt inhibitors that target upstream receptors or broadly block transcription, tegavivint specifically binds to the hydrophobic pocket of TBL1, disrupting its interaction with β-catenin. This targeted disruption exposes nuclear β-catenin to proteasomal degradation via the SCF complex while preserving membrane-bound and cytosolic β-catenin pools. For procurement and material selection, tegavivint serves as the definitive chemical probe for downstream, mutation-independent canonical Wnt inhibition, particularly in models characterized by activating CTNNB1 mutations where upstream inhibitors fail[1].
Substituting tegavivint with upstream Wnt pathway inhibitors (such as the Porcupine inhibitor LGK974) or alternative nuclear antagonists (such as the CBP-binding ICG-001 or PRI-724) compromises experimental integrity in specific oncogenic models. Upstream inhibitors are fundamentally ineffective in models harboring downstream CTNNB1 (β-catenin) activating mutations, as the pathway remains constitutively active independent of ligand-receptor interactions. Furthermore, while CBP antagonists like PRI-724 block β-catenin-mediated transcription, they do not induce the physical degradation of nuclear β-catenin. Tegavivint uniquely triggers the proteasomal clearance of nuclear β-catenin without disrupting TBL1's interactions with other critical complexes like NF-κB or NCoR, ensuring that researchers do not introduce confounding off-target transcriptional effects when isolating Wnt-specific phenotypes [REFS-1, REFS-2].
In comparative evaluations of downstream Wnt inhibitors, tegavivint demonstrates superior potency and a distinct degradative mechanism. In acute myeloid leukemia (AML) cell lines, tegavivint induces apoptosis and depletes nuclear β-catenin levels at concentrations of 20-100 nM within 24 hours. In contrast, the standard CBP/β-catenin antagonist ICG-001 requires micromolar concentrations (IC50 ~3 μM) to inhibit transcription and fails to induce β-catenin degradation. This makes tegavivint the required reagent for assays demanding complete physical clearance of the oncogenic transcription factor rather than mere functional blockade [REFS-1, REFS-2].
| Evidence Dimension | Effective concentration for pathway inhibition / apoptosis |
| Target Compound Data | Tegavivint: 20-100 nM (induces β-catenin depletion) |
| Comparator Or Baseline | ICG-001: ~3 μM (transcriptional blockade only) |
| Quantified Difference | ~30- to 150-fold higher potency for tegavivint with a distinct degradative mechanism |
| Conditions | In vitro AML cell lines (HL-60, MV4-11) and biochemical binding assays |
Buyers must select tegavivint over CBP antagonists when the experimental design requires the physical degradation of nuclear β-catenin at nanomolar concentrations to avoid off-target toxicity.
Tegavivint exhibits extremely poor aqueous solubility (<0.25 μg/mL across pH 2-10), which presents a critical handling and formulation challenge for in vivo procurement. Generic aqueous vehicles or standard liposomal formulations fail to maintain stability and can cause severe toxicity or precipitation. Successful in vivo deployment requires advanced formulation strategies, such as wet-milled nanosuspensions utilizing 0.625% Poloxamer 188 and 10% sorbitol, which can stably deliver tegavivint at concentrations up to 25 mg/mL. Understanding this physicochemical limitation is essential for laboratories transitioning from in vitro to murine models, dictating the simultaneous procurement of specific polymeric surfactants [1].
| Evidence Dimension | Aqueous solubility vs. Formulated capacity |
| Target Compound Data | Formulated nanosuspension: 25 mg/mL |
| Comparator Or Baseline | Unformulated API in water: <0.25 μg/mL |
| Quantified Difference | 100,000-fold increase in deliverable concentration via specialized nanosuspension |
| Conditions | Preclinical formulation development across pH 2-10 |
Procurement teams must account for the necessity of specialized excipients (e.g., Poloxamer 188) or nanomilling equipment when purchasing tegavivint for animal studies.
TBL1 is a scaffold protein that interacts with multiple transcription factors, including the NCoR/SMRT corepressor complex and the p65 subunit of NF-κB. Despite binding to the shared hydrophobic pocket of TBL1, tegavivint selectively disrupts only the TBL1/β-catenin complex. Biochemical assays confirm that tegavivint completely fails to disrupt the interaction of TBL1 with either NCoR/SMRT or NF-κB. This high degree of protein-protein interaction (PPI) selectivity ensures that tegavivint does not inadvertently suppress NF-κB signaling or alter basal corepressor activity [1].
| Evidence Dimension | Disruption of TBL1 binding complexes |
| Target Compound Data | Disrupts TBL1/β-catenin complex |
| Comparator Or Baseline | Fails to disrupt TBL1/NCoR or TBL1/NF-κB complexes |
| Quantified Difference | Absolute selectivity for the Wnt-associated complex over orthogonal inflammatory/repressor complexes |
| Conditions | Biochemical protein complex disruption assays |
Selecting tegavivint guarantees that researchers are isolating Wnt/β-catenin phenotypes without confounding their data through accidental NF-κB pathway inhibition.
In desmoid tumors and hepatocellular carcinomas (HCC), Wnt pathway hyperactivation is frequently driven by downstream exon 3 mutations in the CTNNB1 (β-catenin) gene. Upstream inhibitors, such as Porcupine inhibitors (e.g., LGK974), are completely inactive against these models because the mutation circumvents receptor-level regulation. Tegavivint, acting directly on the nuclear TBL1/β-catenin complex, maintains potent efficacy in these mutant models, demonstrating low nanomolar IC50 values and successfully reducing tumor burden in β-catenin exon 3 mutant HCC and desmoid tumor patient-derived xenografts (PDX). Laboratories working with CTNNB1-mutated cell lines must procure tegavivint or similar downstream agents, as standard upstream Wnt inhibitors will yield false-negative results [REFS-1, REFS-2].
| Evidence Dimension | Efficacy in CTNNB1 exon 3 mutated tumors |
| Target Compound Data | Active (reduces tumor growth and nuclear β-catenin) |
| Comparator Or Baseline | Upstream Porcupine inhibitors (e.g., LGK974): Inactive |
| Quantified Difference | Tegavivint retains full efficacy in downstream-mutated models where upstream inhibitors exhibit 0% target engagement |
| Conditions | Exon 3 CTNNB1-mutant HCC and desmoid tumor in vivo models |
Laboratories working with CTNNB1-mutated cell lines must procure tegavivint or similar downstream agents, as standard upstream Wnt inhibitors will yield false-negative results.
Due to its ability to bypass upstream receptor mutations, tegavivint is the optimal chemical probe for studying desmoid tumors, osteosarcoma, and hepatocellular carcinoma (HCC) driven by exon 3 β-catenin mutations [1].
Because tegavivint selectively disrupts TBL1/β-catenin without affecting TBL1/NF-κB interactions, it is highly recommended for complex immunological or oncological assays where isolating canonical Wnt signaling from inflammatory pathways is required [2].
As a small molecule that induces the proteasomal degradation of a specific nuclear transcription factor via the SCF complex, tegavivint serves as a valuable non-PROTAC benchmark for researchers studying endogenous protein degradation mechanisms[3].
Given its extreme aqueous insolubility (<0.25 μg/mL), unformulated tegavivint API is an excellent rigorous stress-test compound for industrial formulation teams developing novel polymeric or nanomilled drug delivery systems for highly hydrophobic oncology assets [4].